

# Spectroscopic Profile of 2-(4-Chlorophenoxy)benzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)benzaldehyde

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-(4-Chlorophenoxy)benzaldehyde**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predictive and comparative analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a robust reference for researchers involved in the synthesis, identification, and quality control of this and related chemical entities.

## Chemical Structure and Properties

- IUPAC Name: **2-(4-Chlorophenoxy)benzaldehyde**
- Molecular Formula:  $C_{13}H_9ClO_2$
- Molecular Weight: 232.66 g/mol
- CAS Number: 2767675 (CID from PubChem)[1]

## Predicted Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for **2-(4-Chlorophenoxy)benzaldehyde**. These values are derived from spectral data of similar compounds such as benzaldehyde, 4-chlorobenzaldehyde, and phenoxy-substituted aromatic systems.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.3	Singlet	1H	Aldehyde proton (-CHO)
~7.9	Doublet	1H	Aromatic proton (ortho to -CHO)
~7.6	Triplet	1H	Aromatic proton (para to -CHO)
~7.4	Doublet of doublets	1H	Aromatic proton (ortho to -O-)
~7.3	Doublet	2H	Aromatic protons (ortho to -Cl)
~7.1	Triplet	1H	Aromatic proton (meta to -CHO)
~6.9	Doublet	2H	Aromatic protons (meta to -Cl)

Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~192	Carbonyl carbon (C=O)
~160	Aromatic carbon (C-O, benzaldehyde ring)
~155	Aromatic carbon (C-O, chlorophenyl ring)
~135	Aromatic carbon (quaternary, C-CHO)
~134	Aromatic carbon (CH)
~130	Aromatic carbon (CH, chlorophenyl ring)
~129	Aromatic carbon (quaternary, C-Cl)
~125	Aromatic carbon (CH)
~122	Aromatic carbon (CH)
~119	Aromatic carbon (CH, chlorophenyl ring)

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~2850, ~2750	Medium, weak	Aldehyde C-H stretch (Fermi resonance)
~1700	Strong	Carbonyl (C=O) stretch of aldehyde
~1590, ~1480	Medium-Strong	Aromatic C=C ring stretch
~1240	Strong	Aryl-O-Aryl asymmetric stretch
~1100	Medium	C-Cl stretch
~830	Strong	para-disubstituted C-H bend (out-of-plane)
~750	Strong	ortho-disubstituted C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment Ion	Notes
234/232	$[M]^+$	Molecular ion peak, showing isotopic pattern for one chlorine atom.
233/231	$[M-H]^+$	Loss of the aldehyde hydrogen.
205/203	$[M-CHO]^+$	Loss of the formyl group.
139	$[C_7H_4O_2]^+$	Fragment corresponding to the benzaldehyde ether moiety after loss of the chlorophenyl group.
128/126	$[C_6H_4OCl]^+$	Chlorophenoxy cation.
113/111	$[C_6H_4Cl]^+$	Chlorophenyl cation.
77	$[C_6H_5]^+$	Phenyl cation from further fragmentation.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(4-Chlorophenoxy)benzaldehyde** in ~0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- $^1H$  NMR Acquisition:
  - Acquire the spectrum at room temperature.

- Use a standard pulse sequence (e.g., zg30).
- Set a spectral width of approximately 16 ppm.
- Employ a relaxation delay of at least 1 second.
- Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set a spectral width of approximately 220 ppm.
  - Use a longer relaxation delay (e.g., 2-5 seconds).
  - Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for <sup>1</sup>H NMR and the CDCl<sub>3</sub> solvent peak at 77.16 ppm for <sup>13</sup>C NMR.

## IR Spectroscopy

- Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.

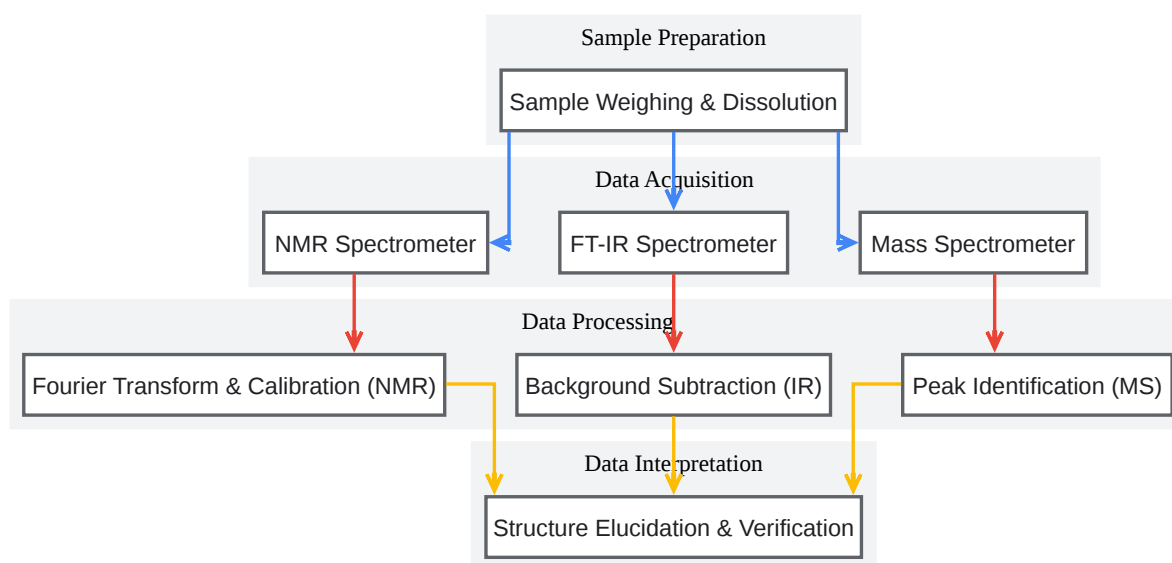
- Record the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Data Acquisition (EI-MS):
  - Introduce the sample via a direct insertion probe or through a gas chromatograph (GC).
  - Use a standard electron energy of 70 eV.
  - Scan a mass range of  $m/z$  50-500.
- Data Acquisition (ESI-MS):
  - Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC).
  - Operate in both positive and negative ion modes to observe protonated molecules  $[\text{M}+\text{H}]^+$ , sodium adducts  $[\text{M}+\text{Na}]^+$ , or deprotonated molecules  $[\text{M}-\text{H}]^-$ .
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

## Visualization of Methodologies

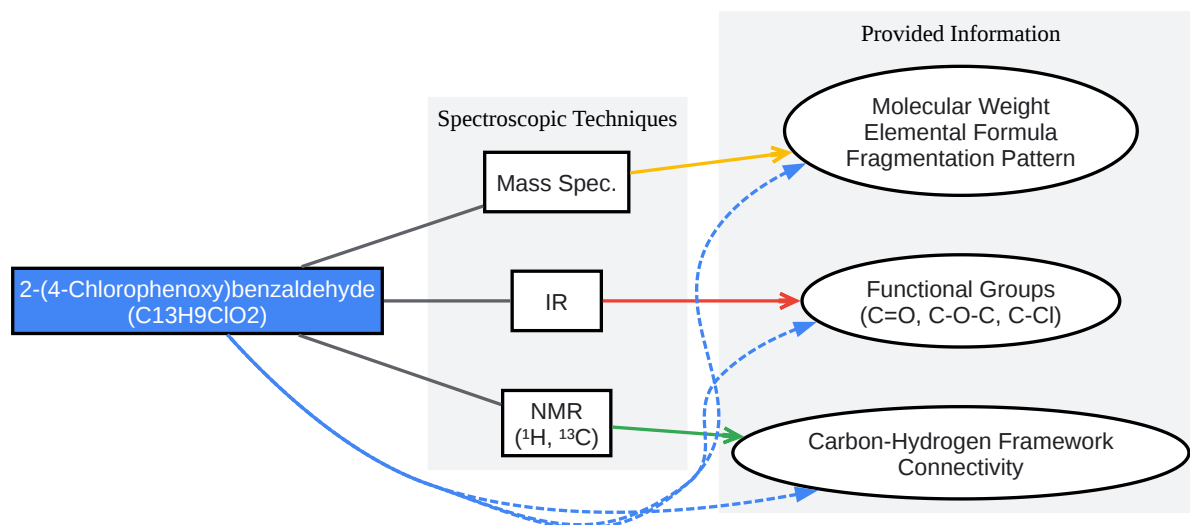
The following diagrams illustrate the general workflow for spectroscopic analysis and the interplay between different spectroscopic techniques.



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Caption: General workflow for spectroscopic analysis.





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Caption: Complementary nature of spectroscopic techniques.

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## References

- 1. PubChemLite - 2-(4-chlorophenoxy)benzaldehyde (C<sub>13</sub>H<sub>9</sub>ClO<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
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